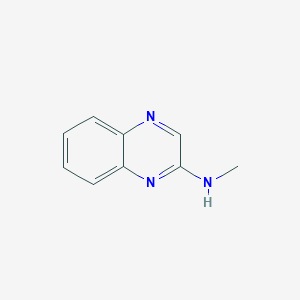

N-methylquinoxalin-2-amine

説明

N-methylquinoxalin-2-amine, also known as 2-amino-N-methylquinoxaline, is a chemical compound with the molecular formula C9H9N3. It contains a total of 22 bonds; 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been reported in various studies, with methods and reaction mechanisms involving different types of catalytic materials .Molecular Structure Analysis

The molecular structure of N-methylquinoxalin-2-amine involves 22 bonds in total, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

Quinoxaline derivatives have been reported to undergo various chemical reactions . These reactions are often facilitated by different types of catalytic materials, including graphitic phase carbon nitride, MOF, COF, ion exchange resin, piezoelectric materials, and microsphere catalysis .Physical And Chemical Properties Analysis

N-methylquinoxalin-2-amine has a molecular weight of 159.19 g/mol. It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8 degrees Celsius .科学的研究の応用

- Quinoxalines and their derivatives exhibit potent antimicrobial properties. Researchers have explored their effectiveness against various microorganisms, including bacteria and fungi . These compounds could serve as promising candidates for developing new antibiotics.

- Some N-methylquinoxalin-2-amine derivatives have demonstrated antibacterial activity . Investigating their mechanisms of action and optimizing their efficacy could contribute to combating bacterial infections.

- Quinoxaline derivatives, including N-methylquinoxalin-2-amine, have shown anti-cancer effects . Understanding their interactions with cancer cells and exploring their potential as chemotherapeutic agents is crucial.

- Certain quinoxaline compounds possess anti-inflammatory properties . Further research could uncover their mechanisms and potential therapeutic applications in inflammatory diseases.

- Quinoxaline derivatives find applications in materials science. They can serve as efficient organic semiconductors and electroluminescent materials . These properties are relevant for optoelectronic devices.

- Quinoxaline-based compounds have been investigated as DNA cleaving agents . Understanding their interactions with DNA strands and potential applications in gene therapy or diagnostics is essential.

Antimicrobial Activity

Antibacterial Potential

Anti-Cancer Properties

Anti-Inflammatory Applications

Organic Semiconductors and Electroluminescent Materials

DNA Cleaving Agents

Safety and Hazards

将来の方向性

While specific future directions for N-methylquinoxalin-2-amine are not mentioned in the available literature, quinoxaline derivatives have been the subject of ongoing research due to their wide applications in pharmaceutical and materials fields . This suggests that N-methylquinoxalin-2-amine could also be a subject of future research in these areas.

Relevant Papers A comprehensive review on the versatile pharmacology of quinoxaline derivatives has been published, which includes the study of quinoxaline as a core unit from the year 2002 to 2020 . Another paper discusses the recent developments in direct C–H functionalization of quinoxalin-2(1H)-ones via heterogeneous catalysis reactions . These papers provide valuable insights into the properties and potential applications of quinoxaline derivatives, including N-methylquinoxalin-2-amine.

特性

IUPAC Name |

N-methylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHBRNLXKVETML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325899 | |

| Record name | N-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylquinoxalin-2-amine | |

CAS RN |

6479-17-0 | |

| Record name | NSC521685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

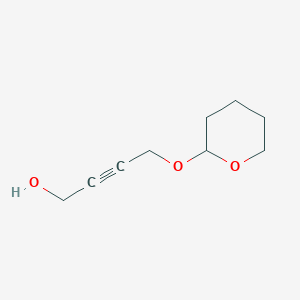

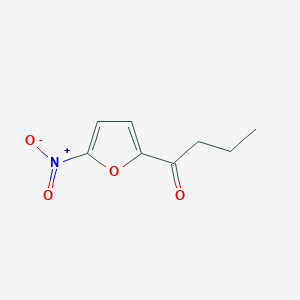

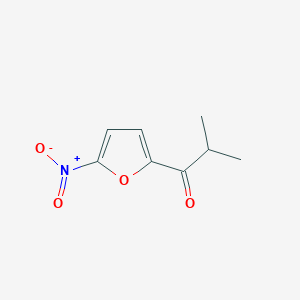

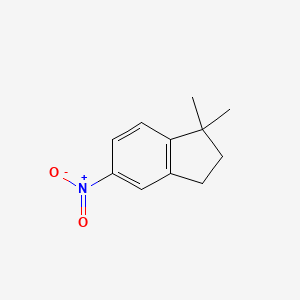

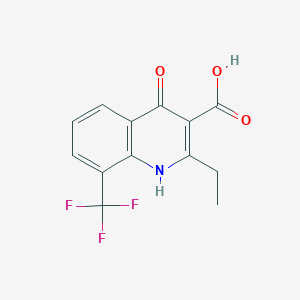

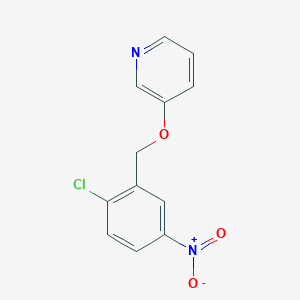

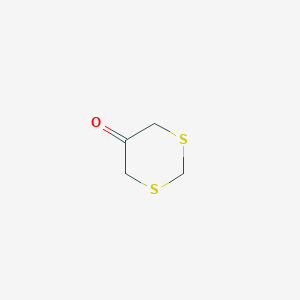

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)